molecular formula C16H16O2 B1338436 4-(4-Biphenylyl)butyric acid CAS No. 6057-60-9

4-(4-Biphenylyl)butyric acid

Cat. No. B1338436
Key on ui cas rn: 6057-60-9
M. Wt: 240.3 g/mol
InChI Key: XSFAQQLHYUBFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05703092

Procedure details

To a solution of the above (5.71 g, 10.8 mmol) in 67 ml THF/17 ml water cooled to 0° C. was added a mixture 8.8 ml of 30% H2O2 43.3 mmol of LiOH. The solution was evaporated after 1.5 h, and the resulting material acidified with 10% citric acid. The organic material was extracted with ethyl acetate, washed with water and brine and dried over MgSO4. Filtration and removal of solvent gave a slurry containing the oxazolidinone and crude acid. Addition of ether and a seed crystal of S-4-(phenylmethyl)oxazolidinone followed by cooling to -20, gave a solid precipitate which was removed by filtration. The product acid was further purified by making a dicylohexylamine salt and recrystalizing from ether. The acid was then free based using 5% KHSO4 to give the acid as a crystailne product that could be used without further purification in the next step.
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S-4-(phenylmethyl)oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
67 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
OO.[Li+].[OH-:4].[O:5]1[CH2:9][CH2:8]NC1=O.CCO[CH2:14][CH3:15].[CH2:16]1[CH2:20]O[CH2:18][CH2:17]1>>[C:16]1([C:15]2[CH:14]=[CH:18][CH:17]=[CH:16][CH:20]=2)[CH:20]=[CH:20][C:16]([CH2:17][CH2:18][CH2:8][C:9]([OH:5])=[O:4])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(NCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
S-4-(phenylmethyl)oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
67 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated after 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a slurry
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to -20
CUSTOM
Type
CUSTOM
Details
gave a solid precipitate which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The product acid was further purified
CUSTOM
Type
CUSTOM
Details
recrystalizing from ether
CUSTOM
Type
CUSTOM
Details
to give the acid as a crystailne product that
CUSTOM
Type
CUSTOM
Details
could be used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)CCCC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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